molecular formula C12H17NO5 B566144 Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate CAS No. 102522-48-5

Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate

Cat. No. B566144
M. Wt: 255.27
InChI Key: MCMNTNJMDVMJQE-UHFFFAOYSA-N
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Description

Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate is a chemical compound with the molecular formula C12H17NO5 . It is available for research use.

Scientific Research Applications

Mechanistic Insights into Lignin Acidolysis

A study by Yokoyama (2015) explored the acidolysis mechanism of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the process. This research provides fundamental insights into the degradation pathways of lignin, a complex plant polymer, which is essential for developing sustainable biofuels and chemicals from biomass. The study confirmed the existence of a hydride transfer mechanism, showcasing the intricate chemical reactions involved in lignin breakdown, which could be related to the understanding and application of benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate in similar contexts (Yokoyama, 2015).

Structure-Metabolism Relationships in Carbamates

The metabolism of carbamates, including those structurally related to benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate, was reviewed by Vacondio et al. (2010). They compiled data on the metabolic hydrolysis of medicinal carbamates, identifying a qualitative relationship between molecular structure and metabolic stability. This research is crucial for designing carbamate drugs with optimized therapeutic profiles, avoiding rapid degradation while maintaining efficacy (Vacondio et al., 2010).

Metalloporphyrin-Catalyzed Functionalization

Research by Che et al. (2011) on metalloporphyrin-catalyzed C-H bond functionalization includes reactions relevant to the chemistry of benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate. This study illuminates the potential of metalloporphyrins in regio-, diastereo-, or enantioselective transformations, which are pivotal in organic synthesis and could be applied to modify or synthesize similar carbamate compounds efficiently (Che et al., 2011).

Environmental and Health Implications of Parabens

Although not directly related to benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate, the review by Haman et al. (2015) on parabens in aquatic environments sheds light on the environmental fate and health implications of widely used preservatives, which share functional similarities with carbamates. Understanding the environmental persistence and potential health effects of such chemicals is essential for assessing the safety and ecological impact of carbamates and related compounds (Haman et al., 2015).

Advances in Hydroxycoumarin Chemistry

Yoda (2020) reviewed the chemistry of 3-hydroxycoumarin, a compound structurally distinct but relevant to the study of benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate due to its potential for bioactive heterocyclic compound development. This review highlights the importance of hydroxycoumarins in pharmaceutical and synthetic organic chemistry, suggesting potential areas of research for similar compounds (Yoda, 2020).

properties

IUPAC Name

benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c14-7-12(8-15,9-16)13-11(17)18-6-10-4-2-1-3-5-10/h1-5,14-16H,6-9H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMNTNJMDVMJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174531
Record name Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate

CAS RN

102522-48-5
Record name Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102522-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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